4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile is a heterocyclic compound with significant applications in pharmaceuticals and agrochemicals. This compound is recognized for its unique structural features, which include a bromine atom and a trifluoromethyl group that enhance its biological activity. The molecular formula of this compound is , and it has a molecular weight of approximately 316.08 g/mol .
This compound falls under the category of pharmaceutical intermediates and active pharmaceutical ingredients. It is also classified as an organic chemical compound and is used in various applications, including the synthesis of drugs, agrochemicals, and potentially in personal care products . The compound's CAS number is 1209063-53-5, which facilitates its identification in chemical databases .
The synthesis of 4-amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile can be achieved through several methods, with one notable approach involving the reaction of anthranilonitriles with 3-bromopropanenitrile in the presence of bases such as t-BuOK in anhydrous dimethylformamide at ambient temperature. This method allows for selective mono-N-alkylation, leading to the desired quinoline derivative .
The molecular structure of 4-amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile consists of a quinoline core with several substituents that influence its chemical properties. The compound features:
The canonical SMILES representation is C1=C(C=C(C2=C1C(=N)C(=O)N2)Br)C(F)(F)F
. The InChI key for this compound is FICABWQPIGWZMF-UHFFFAOYSA-N
, which provides a standardized way to represent its structure in databases.
4-Amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile can undergo various chemical reactions typical for quinoline derivatives. These include nucleophilic substitutions, electrophilic aromatic substitutions, and potential cyclization reactions due to the presence of reactive functional groups.
For instance, the amino group can act as a nucleophile, allowing for further derivatization to create more complex molecules suitable for pharmaceutical applications. Additionally, the bromine atom can participate in cross-coupling reactions, expanding the utility of this compound in synthetic chemistry .
The mechanism of action for compounds like 4-amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile often involves interaction with biological targets such as enzymes or receptors. The presence of the amino group may facilitate hydrogen bonding with target biomolecules, while the trifluoromethyl group can enhance lipophilicity, aiding membrane permeability.
Studies have indicated that derivatives of quinoline compounds exhibit various biological activities, including antimicrobial and anticancer properties. This suggests that modifications to the structure can lead to significant changes in activity profiles against specific targets .
The physical properties of 4-amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile include:
Chemical properties include:
Safety data indicates that this compound may pose risks such as eye irritation and aquatic toxicity, necessitating appropriate handling measures .
The primary applications of 4-amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile include:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: